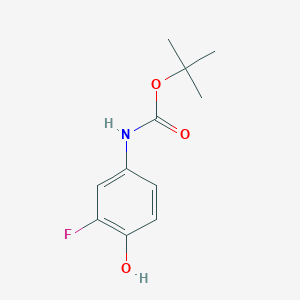

tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate

Description

Significance of Fluorinated Aromatic Carbamates in Contemporary Organic Synthesis

The introduction of fluorine into aromatic systems is a cornerstone strategy in modern organic and medicinal chemistry. nbinno.com Fluorine's high electronegativity and small atomic radius can profoundly alter a molecule's physical, chemical, and biological properties. nbinno.comresearchgate.net When incorporated into an aromatic carbamate (B1207046), these effects are particularly advantageous.

Fluorination can enhance metabolic stability by strengthening the carbon-fluorine bond, which is resistant to enzymatic degradation. nbinno.com This increased stability is a critical feature for developing durable pharmaceutical agents. nbinno.com Furthermore, the fluorine atom can modulate the electronic properties of the aromatic ring, influencing the acidity of the phenolic hydroxyl group and the reactivity of the entire moiety. nbinno.com This allows chemists to fine-tune the molecule's interactions with biological targets, potentially leading to improved binding affinity and selectivity. nbinno.com In the broader context of synthesis, fluorinated aromatic compounds are vital precursors for a range of products, from pharmaceuticals and agrochemicals to advanced materials like liquid crystals and high-performance polymers. researchgate.netnbinno.com

Chemical and Synthetic Context of the (3-Fluoro-4-hydroxyphenyl) Moiety

The (3-Fluoro-4-hydroxyphenyl) moiety is a crucial structural unit found in various biologically active compounds. Its precursor, 4-amino-3-fluorophenol (B140874), is a key intermediate in the synthesis of pharmaceuticals, including kinase inhibitors, as well as compounds used in agrochemicals and even hair dyes. guidechem.comgoogle.com

Overview of Carbamate Functionalities as Strategic Chemical Handles in Complex Molecule Assembly

Carbamates are a vital class of functional groups in organic synthesis, most notably for their role as protecting groups for amines. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group, in particular, is one of the most widely used amine protecting groups due to its stability under a broad range of reaction conditions and its straightforward removal under mild acidic conditions (e.g., with trifluoroacetic acid). masterorganicchemistry.com

This "orthogonality" allows for the selective deprotection of the amine without disturbing other sensitive functional groups within a complex molecule. peptide.com The Boc group is fundamental in solid-phase peptide synthesis (SPPS), where it is used for the temporary protection of the alpha-amino group of amino acids, preventing uncontrolled polymerization during the formation of peptide bonds. nih.govrsc.org Beyond its role in protection, the carbamate linkage itself can act as a stable surrogate for a peptide bond in medicinal chemistry, enhancing a drug's resistance to enzymatic degradation and improving its bioavailability. The steric bulk of the Boc group can also influence the conformational preferences of a molecule, a factor that can be leveraged in stereoselective synthesis.

Interactive Data Tables

Table 1: Roles of Key Functional Groups in the Title Compound

| Functional Group | Role in Synthesis and Molecular Properties | Key Citations |

| Fluorine Atom | Enhances metabolic stability, modulates electronic properties and binding affinity, improves lipophilicity. | nbinno.comnih.gov |

| Aromatic Ring | Provides a rigid scaffold for attaching other functional groups; participates in π-stacking interactions. | nbinno.com |

| Hydroxyl Group | Acts as a nucleophile or hydrogen bond donor; a key site for ether or ester linkages. | researchgate.net |

| Carbamate (Boc) | Protects the amine during synthesis; easily removed under mild acidic conditions; enhances stability. | masterorganicchemistry.com |

Table 2: Applications of Related Precursors and Moieties

| Compound/Moiety | Application Area | Example of Use | Key Citations |

| 4-Amino-3-fluorophenol | Pharmaceuticals | Intermediate for kinase inhibitors (e.g., Regorafenib). | researchgate.net |

| 4-Amino-3-fluorophenol | Agrochemicals | Precursor for benzoylurea pesticides. | guidechem.comgoogle.com |

| Boc-protected Amines | Peptide Synthesis | Temporary protection of α-amino groups in SPPS. | nih.govrsc.org |

| Fluorinated Aromatics | Materials Science | Building blocks for high-performance polymers and liquid crystals. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-fluoro-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQLFQPJLCJDAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of Tert Butyl 3 Fluoro 4 Hydroxyphenyl Carbamate

Established Synthetic Pathways for the Carbamate (B1207046) Functional Group

The introduction of a carbamate, specifically the N-Boc group, is a cornerstone of modern synthetic chemistry, particularly in peptide synthesis and the creation of complex molecules. orgsyn.org This protecting group is valued for its stability under a wide range of reaction conditions and its straightforward removal under moderately acidic conditions. fishersci.co.ukorganic-chemistry.org

The most direct pathway to tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate involves the chemoselective N-tert-butoxycarbonylation of a corresponding aminophenol precursor, namely 4-amino-2-fluorophenol (B116865). The presence of both a nucleophilic amino group and a phenolic hydroxyl group requires a selective reaction. Generally, the amino group is more nucleophilic than the hydroxyl group, allowing for selective N-acylation under controlled conditions.

The reaction involves treating the aminophenol with a suitable Boc-donating reagent in the presence of a base. organic-chemistry.org The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the Boc reagent. Various protocols exist, including reactions in aqueous or anhydrous conditions, sometimes facilitated by catalysts to improve selectivity and reaction rates. organic-chemistry.orgresearchgate.net

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), is the most widely used reagent for the introduction of the Boc protecting group. chemicalbook.com Its popularity stems from its high reactivity towards amines, ease of handling as a stable, crystalline solid, and the benign nature of its byproducts (carbon dioxide and isobutylene). cdnsciencepub.com

The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected amine, along with tert-butanol, carbon dioxide, and isobutylene (B52900). The process is efficient and typically proceeds in high yields. chemicalbook.comfishersci.co.uk The reaction can be performed in a variety of solvents, including tetrahydrofuran (B95107) (THF), acetonitrile (B52724), dichloromethane (B109758), and even water, often with a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction. chemicalbook.combeilstein-journals.org

Specific Approaches to Incorporating the 3-Fluoro-4-hydroxyphenyl Core

The synthesis of the target molecule requires the specific arrangement of fluoro and hydroxyl groups on the phenyl ring. This can be achieved either by functionalizing a pre-existing ring or by starting with a precursor that already contains the desired substitution pattern.

Introducing a fluorine atom with precise regioselectivity onto an aromatic ring is a significant challenge in organic synthesis. For a substrate like a 4-hydroxyphenylcarbamate, direct electrophilic fluorination would likely lead to a mixture of products due to the activating nature of the hydroxyl and carbamate groups.

Modern methods for regioselective fluorination often employ specialized reagents and catalysts. One conceptual approach involves the use of I(I)/I(III) catalysis platforms, which can achieve high regioselectivity in the fluorination of unsaturated precursors like allenes. nih.govnih.govresearchgate.net Another strategy is nucleophilic aromatic substitution (SₙAr) on a precursor with appropriately placed leaving groups. However, for this compound, it is synthetically more straightforward to begin with a commercially available starting material that already possesses the required 3-fluoro-4-hydroxy substitution pattern.

A more practical and common approach is to start from a readily available precursor like 4-amino-2-fluorophenol. This intermediate contains the necessary amine, fluoro, and hydroxyl groups in the correct positions. The synthesis of this precursor can be accomplished through several routes. A common industrial method involves the reduction of a corresponding nitrophenol. wikipedia.org For example, 2-fluoro-4-nitrophenol (B1220534) can be hydrogenated over a catalyst like Raney Nickel or reduced using reagents like tin(II) chloride to yield 4-amino-2-fluorophenol. wikipedia.org

Another synthetic pathway to related aniline (B41778) structures, such as 3-fluoro-4-morpholinoaniline, starts with 1,2-difluoro-4-nitrobenzene. researchgate.netossila.com A nucleophilic aromatic substitution reaction can introduce an amine or a protected amine at the 4-position, followed by the reduction of the nitro group to an amine. Subsequent modification would be required to install the hydroxyl group.

Start with 4-amino-2-fluorophenol.

Perform a selective N-Boc protection using di-tert-butyl dicarbonate.

Optimization Parameters for Reaction Efficiency and Yield

To maximize the yield and purity of this compound, several reaction parameters for the Boc protection step can be optimized. Key factors include the choice of solvent, base/catalyst, temperature, and reaction time.

Solvent: The choice of solvent can significantly impact reaction rates. While solvents like THF and acetonitrile are common, alcoholic solvents such as methanol (B129727) have been shown to enhance the rate of Boc protection for aromatic amines, often eliminating the need for a base. wuxibiology.com Water has also been used as a green and effective medium for this transformation. researchgate.net

Catalyst/Base: While the reaction can proceed without a catalyst, bases like sodium bicarbonate or DMAP are often added to accelerate the process. chemicalbook.com Various catalysts, including ionic liquids, iodine, and silica-gel adsorbed perchloric acid, have been developed to promote efficient and chemoselective N-tert-butoxycarbonylation under mild, often solvent-free, conditions. organic-chemistry.orgresearchgate.net

Temperature: The Boc protection of amines is typically carried out at room temperature. fishersci.co.uk For less reactive aromatic amines, moderate heating may be required, although this can sometimes lead to side reactions if not carefully controlled. wuxibiology.com

Reaction Time: Reaction times can vary from less than an hour to overnight, depending on the substrate's reactivity and the chosen conditions. beilstein-journals.orgwuxibiology.com Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion and avoid the formation of byproducts.

The table below summarizes various conditions reported for the N-Boc protection of amines, which can be adapted for the synthesis of the target compound.

| Catalyst/Base | Solvent | Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Sodium Bicarbonate | Water/Dioxane | Room Temp | Common, inexpensive base; biphasic system. | fishersci.co.uk |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temp | Effective catalyst for less reactive amines. | chemicalbook.com |

| None | Methanol | Room Temp | Accelerated rate for aromatic amines, no base needed. | wuxibiology.com |

| Ionic Liquid | Solvent-free | Room Temp | Green chemistry, excellent chemoselectivity, catalyst recyclability. | researchgate.net |

| Iodine | Solvent-free | Room Temp | Mild, practical, and efficient protocol. | organic-chemistry.org |

Investigation of Catalyst Systems and Reagent Equivalents

The selection of an appropriate catalyst and the molar equivalents of the reagents are critical for the successful synthesis of this compound. The reaction typically involves the nucleophilic attack of the amino group of 4-amino-3-fluorophenol (B140874) on the carbonyl carbon of di-tert-butyl dicarbonate.

A variety of bases are commonly employed to facilitate this reaction by deprotonating the amine, thereby increasing its nucleophilicity. Common bases include sodium bicarbonate, triethylamine (B128534) (TEA), and 4-(dimethylamino)pyridine (DMAP). Research into the Boc protection of aromatic amines has shown that the choice of base can significantly impact the reaction rate and yield. For instance, DMAP is a highly effective catalyst, often used in smaller, catalytic amounts alongside a stoichiometric amount of a weaker base like TEA.

In some methodologies, the reaction can proceed without a traditional catalyst, particularly when using specific solvent systems like water. The use of a slight excess of di-tert-butyl dicarbonate, typically ranging from 1.1 to 1.5 equivalents relative to the 4-amino-3-fluorophenol, is common practice to ensure complete conversion of the starting material.

| Catalyst/Base | Typical Reagent Equivalents (Boc)2O | General Observations |

|---|---|---|

| Sodium Bicarbonate (NaHCO3) | 1.1 - 1.5 | A mild and cost-effective base, often used in aqueous or biphasic systems. |

| Triethylamine (TEA) | 1.1 - 1.3 | A common organic base used in anhydrous organic solvents. |

| 4-(Dimethylamino)pyridine (DMAP) | 1.1 - 1.2 (often with a co-base) | A highly efficient acylation catalyst, used in small amounts to accelerate the reaction. |

| None (Catalyst-Free) | 1.1 - 1.5 | Effective in specific solvents like water, offering a "greener" synthetic route. google.com |

Influence of Solvent Systems and Temperature Control on Reaction Outcomes

The choice of solvent and the control of reaction temperature are pivotal in determining the outcome of the synthesis of this compound. The solvent not only dissolves the reactants but can also influence the reaction rate and selectivity.

A range of solvents have been successfully employed for the Boc protection of amines. Anhydrous organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are frequently used, particularly when employing organic bases like triethylamine and DMAP. These solvents provide a non-reactive medium for the reaction to proceed smoothly. Acetonitrile is another common aprotic solvent utilized in these reactions.

Interestingly, water has been demonstrated as a viable solvent for the N-tert-butoxycarbonylation of amines, often without the need for a catalyst. google.com This approach is advantageous from an environmental and economic perspective. The use of aqueous systems often involves a biphasic mixture or a co-solvent to ensure adequate solubility of the organic reactants.

Temperature control is crucial to manage the reaction kinetics and minimize the formation of byproducts. The reaction is exothermic, and therefore, it is often initiated at a reduced temperature, typically 0 °C, by using an ice bath. After the initial addition of the reagents, the reaction mixture is often allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight to ensure the reaction goes to completion. Maintaining a controlled temperature profile helps in achieving a higher yield and purity of the final product.

| Solvent System | Typical Temperature Range (°C) | Key Characteristics |

|---|---|---|

| Tetrahydrofuran (THF) | 0 to Room Temperature | A versatile aprotic solvent, suitable for a wide range of bases. |

| Dichloromethane (DCM) | 0 to Room Temperature | A common choice for reactions with organic bases, easy to remove post-reaction. |

| Acetonitrile | Room Temperature | A polar aprotic solvent that can facilitate the reaction. |

| Water/Co-solvent | Room Temperature | Promotes catalyst-free reactions and offers a greener alternative. google.com |

Role As a Key Synthetic Intermediate in Complex Chemical Architectures

Precursor for the Synthesis of Advanced Organic Molecules

This carbamate (B1207046) serves as a foundational element for constructing larger, more intricate molecules, particularly those relevant to the pharmaceutical and material science industries.

The structural motif of tert-Butyl (3-fluoro-4-hydroxyphenyl)carbamate is frequently incorporated into nitrogen-containing heterocyclic systems, which are core components of many bioactive compounds. For instance, it has been utilized in the synthesis of photoactivatable "caged" kinase inhibitors. In one such synthesis, the carbamate is first elaborated through reactions at its phenolic hydroxyl group and modifications to the protected amine. The resulting advanced intermediate is then subjected to cyclization conditions to form complex heterocyclic structures, such as those based on a dihydropyridine (B1217469) core. researchgate.net This demonstrates how the carbamate unit can be seamlessly integrated to form the basis of a larger, functional heterocyclic system.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly valued for their efficiency in pharmaceutical synthesis. While specific examples directly employing this compound in a well-known MCR like the Ugi or Passerini reaction are not prominently documented in readily available literature, its structure is ideally suited for such transformations. wikipedia.org

Upon deprotection of the Boc group to reveal the free aniline (B41778) (4-amino-3-fluorophenol), the molecule can serve as the amine component in numerous MCRs. For example, in a Passerini reaction, this amine (after conversion to an isocyanide) could react with a carboxylic acid and a carbonyl compound to rapidly generate α-acyloxy amides, a scaffold present in various therapeutic agents. wikipedia.orgnih.gov The presence of the fluoro and hydroxyl groups provides additional points for post-MCR modification, allowing for the rapid generation of diverse compound libraries for drug discovery.

Functionalization of the Aromatic System for Downstream Syntheses

The true synthetic power of this compound is realized through the selective manipulation of its functional groups, enabling tailored downstream applications.

The phenolic hydroxyl group is a key handle for introducing a wide variety of substituents. It can readily undergo nucleophilic attack on electrophiles, most commonly through O-alkylation to form ethers. A notable example is its reaction with brominated photoremovable protecting groups (e.g., PPG-Br) in the presence of a base like sodium hydride (NaH) to yield a protected ether linkage. researchgate.net This transformation is crucial in the synthesis of "caged" molecules, where the attached group can be cleaved with light to release an active substance in a controlled manner. researchgate.net

Table 1: Example of O-Alkylation of the Phenolic Hydroxyl Group

| Reactant | Reagent(s) | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| This compound | PPG-Br, NaH | DMF | 0 °C to rt, 16 h | Protected Ether | researchgate.net |

This interactive table summarizes a typical etherification reaction.

Further modifications can be made to the aromatic ring itself through electrophilic aromatic substitution, although the regiochemical outcome is governed by the combined directing effects of the existing substituents. The strong activating, ortho-, para-directing effect of the hydroxyl group is the dominant influence. The Boc-protected amino group is also ortho-, para-directing, while the fluorine atom is deactivating but ortho-, para-directing. libretexts.org

Given these influences, an incoming electrophile would be directed primarily to the positions ortho to the powerful hydroxyl group (C5) and to a lesser extent, ortho to the carbamate (C2). The C5 position is the most likely site of substitution due to the synergistic directing effects of the hydroxyl and carbamate groups and reduced steric hindrance compared to the C2 position, which is flanked by two substituents. Such reactions allow for the introduction of nitro, halogen, or acyl groups, further diversifying the molecular scaffold for subsequent synthetic steps.

Strategic Utilization in Medicinal Chemistry Lead Optimization (Focus on Chemical Design)

The deliberate inclusion of the 3-fluoro-4-hydroxyphenyl carbamate moiety in drug candidates is a strategic design choice aimed at optimizing key pharmacological properties. nih.govresearchgate.net The field of drug discovery is focused on developing small molecule kinase inhibitors, and this building block is particularly valuable in that context. ed.ac.uk

The fluorine atom, in particular, plays a multifaceted role. Its high electronegativity can lower the pKa of the adjacent phenolic hydroxyl group, potentially enhancing its ability to form crucial hydrogen bonds with target proteins. researchgate.net Perhaps more importantly, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. tandfonline.com Placing a fluorine atom at a site that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes can significantly increase a drug's metabolic stability and prolong its half-life in the body. researchgate.nettandfonline.com

Table 2: Influence of Fluorine Substitution on Molecular Properties in Drug Design

| Property | Non-Fluorinated Analog (C-H) | Fluorinated Analog (C-F) | Rationale | Reference(s) |

|---|---|---|---|---|

| Metabolic Stability | Susceptible to oxidative metabolism | More resistant to oxidation | The C-F bond is stronger than the C-H bond, blocking metabolic attack. | tandfonline.com |

| Binding Affinity | Standard hydrogen bonding and pKa | Can alter pKa of adjacent groups, potentially forming stronger interactions. | Fluorine's electron-withdrawing nature modulates the acidity/basicity of nearby functional groups. | researchgate.net |

| Lipophilicity | Baseline lipophilicity | Increases local lipophilicity | Fluorine is lipophilic and can enhance membrane permeability. | researchgate.netresearchgate.net |

This interactive table highlights the strategic advantages of incorporating fluorine in medicinal chemistry.

Derivatization and Functionalization Strategies of Tert Butyl 3 Fluoro 4 Hydroxyphenyl Carbamate

Modifications at the Phenolic Hydroxyl Position

The phenolic hydroxyl group is a primary site for derivatization, enabling the introduction of a wide array of functional groups through etherification and esterification reactions.

Etherification Reactions for Diverse Structural Motifs

The hydroxyl group of tert-butyl (3-fluoro-4-hydroxyphenyl)carbamate can be readily converted to an ether linkage. This transformation is typically achieved through O-alkylation reactions, such as the Williamson ether synthesis. In this method, the phenolic proton is first removed by a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide or other electrophile to form the corresponding ether.

The choice of base and reaction conditions is critical to ensure selective O-alkylation over potential N-alkylation of the carbamate (B1207046). Common bases used for this purpose include potassium carbonate, cesium carbonate, and sodium hydride. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). A general scheme for this reaction is presented below:

General Reaction Scheme for Etherification:

Substrate: this compound

Reagents: Alkyl halide (R-X), Base (e.g., K2CO3, Cs2CO3)

Solvent: DMF, Acetonitrile

Product: tert-Butyl (3-fluoro-4-(alkoxy)phenyl)carbamate

While specific examples for the etherification of this compound are not extensively documented in readily available literature, the selective O-alkylation of other N-protected aminophenols is a well-established synthetic strategy. researchgate.netresearchgate.netumich.edu This approach involves the protection of the more nucleophilic amino group to direct alkylation to the hydroxyl position. researchgate.netresearchgate.netumich.edu In the case of the title compound, the Boc group serves this protective function.

Table 1: Representative Etherification Reactions of N-Protected Aminophenols This table is illustrative of the general reaction and not specific to this compound.

| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Boc-4-aminophenol | Benzyl bromide | K2CO3 | Acetone | N-Boc-4-(benzyloxy)aniline | High |

| N-Boc-4-aminophenol | Ethyl iodide | Cs2CO3 | DMF | N-Boc-4-ethoxyaniline | Good |

Esterification for Prodrug Design or Linker Attachment

Esterification of the phenolic hydroxyl group is another important modification, often employed in the design of prodrugs to improve the pharmacokinetic properties of a parent molecule or to attach linkers for conjugation to other molecules. This can be achieved by reacting this compound with a variety of acylating agents, such as acyl chlorides or carboxylic anhydrides, in the presence of a base.

The reaction conditions for esterification are generally mild and can be tailored to the specific acylating agent used. Common bases for this transformation include triethylamine (B128534) and pyridine.

General Reaction Scheme for Esterification:

Substrate: this compound

Reagents: Acyl chloride (RCOCl) or Carboxylic anhydride (B1165640) ((RCO)2O), Base (e.g., Triethylamine, Pyridine)

Solvent: Dichloromethane (B109758), Tetrahydrofuran (B95107)

Product: tert-Butyl (3-fluoro-4-(acyloxy)phenyl)carbamate

The resulting ester linkage can be designed to be stable under certain physiological conditions and cleaved by esterases in vivo to release the active phenolic compound.

Table 2: Illustrative Esterification Reactions of Phenols This table demonstrates the general applicability of the reaction.

| Phenolic Compound | Acylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Nitrophenol | Acetyl chloride | Triethylamine | Dichloromethane | 4-Nitrophenyl acetate |

| Phenol (B47542) | Benzoyl chloride | Pyridine | Tetrahydrofuran | Phenyl benzoate |

Transformations Involving the Carbamate Group

The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a key functional handle that can be chemoselectively removed or transformed into other nitrogen-containing functionalities.

Chemoselective Deprotection to Yield Free Amines

The Boc group is readily cleaved under acidic conditions to yield the corresponding free amine, 4-amino-3-fluorophenol (B140874). chemicalbook.commzcloud.orgnih.govnih.gov This deprotection is a fundamental step in many synthetic pathways, as the liberated aniline (B41778) can undergo a wide range of subsequent reactions.

Commonly used acidic reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM), hydrochloric acid (HCl) in various solvents like dioxane or methanol (B129727), or other strong acids. The reaction is typically fast and proceeds at room temperature. nih.gov

General Reaction Scheme for Boc Deprotection:

Substrate: this compound

Reagent: Strong acid (e.g., TFA, HCl)

Solvent: Dichloromethane, Dioxane, Methanol

Product: 4-Amino-3-fluorophenol

The byproducts of this reaction, isobutylene (B52900) and carbon dioxide, are volatile and easily removed, simplifying the workup procedure.

Table 3: Common Conditions for Boc Deprotection

| Reagent | Solvent | Temperature | Typical Reaction Time |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours |

| Hydrochloric acid (HCl) | 1,4-Dioxane | Room Temperature | 1-4 hours |

| Hydrochloric acid (HCl) | Methanol | Room Temperature | 2-6 hours |

Conversion to Urea (B33335) Derivatives or Substituted Amides

The carbamate group can be directly converted to other functionalities, or more commonly, the deprotected amine can be used as a precursor for the synthesis of ureas and amides.

Following the deprotection of the Boc group to yield 4-amino-3-fluorophenol, the resulting primary amine can be reacted with isocyanates to form urea derivatives. nih.gov This reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, the amine can be acylated with acyl chlorides or activated carboxylic acids to form substituted amides. nih.gov Amide bond formation is a cornerstone of medicinal chemistry, and a variety of coupling reagents can be employed for this purpose.

A one-pot conversion of tert-butyl carbamates to amides has also been reported, which avoids the isolation of the intermediate amine. organic-chemistry.orgresearchgate.net This can be particularly useful if the deprotected amine is unstable. Such a method involves treatment with an acyl halide in the presence of methanol. organic-chemistry.org

Table 4: Synthesis of Ureas and Amides from the Deprotected Amine

| Intermediate | Reagent | Product Type | General Product Structure |

|---|---|---|---|

| 4-Amino-3-fluorophenol | R-N=C=O (Isocyanate) | Urea | N-(3-fluoro-4-hydroxyphenyl)-N'-R-urea |

| 4-Amino-3-fluorophenol | R-COCl (Acyl chloride) | Amide | N-(3-fluoro-4-hydroxyphenyl)-R-amide |

Reactions on the Fluorinated Aromatic Nucleus

The electron-donating nature of the hydroxyl and N-Boc-amino groups activates the aromatic ring towards electrophilic aromatic substitution. The fluorine atom, being an ortho, para-director, along with the other substituents, will influence the regioselectivity of these reactions.

Potential electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. rsc.orgnih.gov For instance, nitration could be achieved using a mixture of nitric acid and sulfuric acid, while bromination could be carried out with N-bromosuccinimide (NBS). The precise conditions would need to be carefully controlled to avoid side reactions and to achieve the desired regioselectivity. The directing effects of the existing substituents would likely favor substitution at the positions ortho and para to the hydroxyl and amino groups, with steric hindrance also playing a role.

While specific examples of such reactions on this compound are not widely reported, the principles of electrophilic aromatic substitution on substituted benzene (B151609) rings are well-established and would apply to this molecule. rsc.orgnih.gov

Introduction of Additional Substituents via Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution on the phenyl ring of this compound is governed by the directing effects of the three existing substituents: the hydroxyl (-OH) group, the fluoro (-F) group, and the tert-butoxycarbonylamino (-NHBoc) group. The hydroxyl and amino groups are powerful activating, ortho-, para-directing groups, while the fluoro group is a deactivating, ortho-, para-directing group. The interplay of these effects dictates the position of incoming electrophiles.

Given the strong activating nature of the hydroxyl and amino groups, electrophilic substitution is expected to occur at the positions ortho and para to these groups. The position para to the hydroxyl group is occupied by the carbamate. The position ortho to the hydroxyl group and meta to the carbamate (C5) is sterically unhindered and activated, making it a likely site for substitution. Another potential site is ortho to the carbamate and meta to the hydroxyl group (C2), though this position is likely less favored due to steric hindrance from the bulky tert-butyl group.

Directed Ortho-Metalation (DoM):

A more precise method for introducing substituents at a specific ortho position is Directed ortho-Metalation (DoM). In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. Both the carbamate and hydroxyl groups can act as DMGs. Treatment of this compound with a strong base like n-butyllithium or sec-butyllithium (B1581126) could lead to selective lithiation at the C5 position, directed by the hydroxyl group, or at the C2 position, directed by the carbamate. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Bromination | Br2, AcOH | tert-Butyl (5-bromo-3-fluoro-4-hydroxyphenyl)carbamate |

| Nitration | HNO3, H2SO4, low temp. | tert-Butyl (3-fluoro-4-hydroxy-5-nitrophenyl)carbamate |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | tert-Butyl (5-acyl-3-fluoro-4-hydroxyphenyl)carbamate |

| Formylation (Vilsmeier-Haack) | POCl3, DMF | tert-Butyl (5-formyl-3-fluoro-4-hydroxyphenyl)carbamate |

Cross-Coupling Reactions at Ortho/Meta Positions (post-functionalization)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the aromatic ring of this compound must first be functionalized with a suitable group, typically a halide or a triflate. This "post-functionalization" can be achieved via the electrophilic substitution methods described in the previous section. For instance, bromination at the C5 position would yield tert-butyl (5-bromo-3-fluoro-4-hydroxyphenyl)carbamate, a versatile substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. The 5-bromo derivative of the title compound could be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The 5-bromo derivative could react with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield substituted alkynyl derivatives.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction could be used to introduce a variety of primary or secondary amines at the C5 position of the brominated substrate.

Table 2: Potential Cross-Coupling Reactions of tert-Butyl (5-bromo-3-fluoro-4-hydroxyphenyl)carbamate

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Na2CO3 | Biaryl derivative |

| Sonogashira | R-C≡CH | PdCl2(PPh3)2, CuI, Et3N | Alkynyl derivative |

| Buchwald-Hartwig | R1R2NH | Pd2(dba)3, BINAP, NaOtBu | Arylamine derivative |

Spectroscopic Characterization and Structural Elucidation of Tert Butyl 3 Fluoro 4 Hydroxyphenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of tert-butyl (3-fluoro-4-hydroxyphenyl)carbamate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine proton (NH), the hydroxyl proton (OH), and the tert-butyl protons. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, hydroxyl, and carbamate (B1207046) substituents on the phenyl ring.

Based on the analysis of the closely related compound, tert-butyl (4-hydroxyphenyl)carbamate, which shows aromatic signals between δ 7.19 and 6.75 ppm, the aromatic protons of the title compound are predicted to appear in a similar region. rsc.org The fluorine substituent at the C3 position is expected to introduce additional complexity through spin-spin coupling with adjacent protons. The proton ortho to the fluorine (H-2) would likely appear as a doublet of doublets due to coupling with both the fluorine atom and the meta proton (H-6). The proton meta to the fluorine (H-5) would also be split by the fluorine and the adjacent proton. The proton para to the fluorine (H-6) would primarily show coupling to its neighboring proton.

The amine (NH) and hydroxyl (OH) protons are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature. The nine equivalent protons of the tert-butyl group will produce a sharp singlet, typically observed in the upfield region of the spectrum, around δ 1.51 ppm, as seen in the non-fluorinated analog. rsc.org

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.0 - 7.3 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-5 | 6.8 - 7.1 | dd | J(H-F) ≈ 4-6, J(H-H) ≈ 8-9 |

| H-6 | 6.7 - 6.9 | d | J(H-H) ≈ 8-9 |

| NH | Variable (broad) | s | - |

| OH | Variable (broad) | s | - |

| C(CH₃)₃ | ~1.5 | s | - |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of this compound will display signals for the aromatic carbons, the carbonyl carbon of the carbamate, the quaternary carbon, and the methyl carbons of the tert-butyl group.

The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon directly attached to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of fluorinated compounds. The other aromatic carbons will also show smaller long-range couplings to the fluorine atom. The chemical shift of the carbonyl carbon is expected in the range of δ 152-155 ppm. The quaternary carbon of the tert-butyl group is anticipated around δ 80 ppm, and the methyl carbons around δ 28 ppm, based on data from similar structures. rsc.org

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 | 130 - 135 | d | ²JC-F ≈ 20-25 |

| C-2 | 115 - 120 | d | ²JC-F ≈ 20-25 |

| C-3 | 150 - 155 | d | ¹JC-F ≈ 240-250 |

| C-4 | 145 - 150 | d | ²JC-F ≈ 10-15 |

| C-5 | 115 - 120 | d | ³JC-F ≈ 5-10 |

| C-6 | 120 - 125 | d | ⁴JC-F ≈ 2-5 |

| C=O | 152 - 155 | s | - |

| C(CH₃)₃ | ~80 | s | - |

| C(CH₃)₃ | ~28 | s | - |

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring bearing hydroxyl and carbamate groups. The multiplicity of the signal will be a doublet of doublets of doublets (ddd) due to coupling with the two ortho protons (H-2 and H-4, though H-4 is a carbon in this case, so coupling would be to H-2 and H-5) and the meta proton (H-5).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (C₁₁H₁₄FNO₃), the expected exact mass can be calculated with high precision.

Upon ionization, the molecule can undergo characteristic fragmentation, providing further structural information. Common fragmentation pathways for N-Boc protected compounds include the loss of the tert-butyl group as isobutylene (B52900) (56 Da) or the loss of the entire Boc group (100 Da). The fragmentation of the aromatic ring can also provide insights into the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C-O, and C-F bonds.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

N-H Stretching: A moderate absorption band around 3300-3500 cm⁻¹ is expected for the N-H bond of the carbamate.

C=O Stretching: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is characteristic of the carbonyl group of the carbamate.

C-O Stretching: Absorptions corresponding to the C-O bonds of the carbamate and the ether linkage will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-F Stretching: A strong absorption band in the region of 1000-1400 cm⁻¹ is indicative of the C-F bond.

Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring will also be present.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Broad, Strong |

| N-H | Stretching | 3300 - 3500 | Moderate |

| C=O | Stretching | 1680 - 1720 | Strong, Sharp |

| C-O | Stretching | 1000 - 1300 | Moderate |

| C-F | Stretching | 1000 - 1400 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Moderate |

| Aromatic C=C | Stretching | 1450 - 1600 | Moderate |

Advanced Spectroscopic Techniques for Conformation and Tautomerism Studies

The structural characterization of this compound can be further refined by employing advanced spectroscopic techniques to study its conformational preferences and potential tautomeric forms.

Conformational Studies: The rotation around the C-N bond of the carbamate group can be restricted, leading to the existence of rotational isomers (rotamers). Variable-temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals and determine the energy barrier for rotation. Computational modeling can complement these studies by predicting the relative stabilities of different conformers.

Tautomerism Studies: The presence of the hydroxyl group on the phenyl ring introduces the possibility of keto-enol tautomerism. While the enol form (the phenol) is generally more stable for simple phenols, the electronic effects of the substituents and solvent polarity can influence the equilibrium. Spectroscopic techniques such as UV-Vis and advanced NMR methods, in conjunction with computational chemistry, can be used to investigate the potential existence and relative populations of the keto tautomer. rsc.orgfrontiersin.orgmdpi.com

Computational Chemistry and Theoretical Investigations of Tert Butyl 3 Fluoro 4 Hydroxyphenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactivity of a molecule. These methods, based on the principles of quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and other key electronic properties.

Density Functional Theory (DFT) Applications to Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to determine the optimal three-dimensional structure and ground-state energy of a molecule. By approximating the electron density, DFT calculations can accurately predict geometric parameters such as bond lengths, bond angles, and dihedral angles.

For a molecule like tert-Butyl (3-fluoro-4-hydroxyphenyl)carbamate, DFT would be used to find the most stable conformation by minimizing the total energy of the system. This process, known as geometry optimization, reveals how the fluorine, hydroxyl, and tert-butyl carbamate (B1207046) groups are spatially arranged relative to the phenyl ring. The resulting low-energy structure is crucial for understanding the molecule's physical properties and how it might interact with other molecules, such as biological receptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic transitions. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilicity.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Hydroxyphenyl Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.584 |

| LUMO | +0.363 |

| HOMO-LUMO Gap | 9.947 |

Note: Data is illustrative and based on a related N-hydroxyphenyl compound. Actual values for this compound would require specific calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum mechanics provides deep electronic insights, molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape and dynamic behavior of molecules. These methods are computationally less intensive and can be used to study larger systems over longer timescales.

Analysis of Intramolecular Interactions, including Hydrogen Bonding

The structure of this compound features several functional groups capable of forming intramolecular hydrogen bonds. Specifically, a hydrogen bond could form between the hydrogen atom of the hydroxyl group and the carbonyl oxygen of the carbamate, or between the hydrogen of the carbamate's N-H group and the oxygen of the hydroxyl group.

Molecular mechanics and dynamics simulations can identify the most favorable hydrogen bonding networks and quantify their strength. nih.govresearchgate.net These non-covalent interactions play a significant role in determining the molecule's preferred conformation, stability, and physical properties. nih.govresearchgate.netmdpi.commdpi.com The presence and strength of these bonds can be confirmed and analyzed using DFT calculations and by examining calculated infrared spectra. nih.govresearchgate.net

Rotational Energy Barriers within the Carbamate and Phenyl Moieties

The flexibility of this compound is largely determined by the rotation around its single bonds. Two key rotations are of interest: the rotation around the C(carbonyl)-N bond of the carbamate group and the rotation of the entire carbamate group relative to the phenyl ring.

The rotation around the carbamate C-N bond is known to have a significant energy barrier due to the partial double-bond character arising from resonance. For N-phenylcarbamates, this barrier is typically around 12.5 kcal/mol. nih.gov Computational methods can calculate the energy profile of this rotation, revealing the energy cost of moving from the more stable trans (or anti) conformation to the less stable cis (or syn) conformation. Similarly, the rotational barrier between the phenyl ring and the nitrogen atom can be calculated to understand the conformational preferences of the molecule. biomedres.us

Table 2: Typical Rotational Energy Barriers in Carbamates

| Bond | Typical Rotational Barrier (kcal/mol) |

| N-Alkylcarbamate (C-N) | ~16 |

| N-Phenylcarbamate (C-N) | ~12.5 |

Source: Data derived from studies on related carbamate structures. nih.gov

Structure-Activity Relationship (SAR) Studies on Related Carbamates (Theoretical Basis)

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational methods provide a theoretical foundation for SAR by quantifying various molecular properties (descriptors) and linking them to activity.

For carbamates, theoretical SAR studies often investigate how different substituents on the phenyl ring and modifications to the carbamate group affect properties like receptor binding affinity or enzyme inhibition. nih.govmdpi.comnih.govrsc.org Computational models, including 3D-QSAR (Quantitative Structure-Activity Relationship), can be developed to rationalize how structural features influence activity. nih.gov

In the context of this compound, theoretical SAR would involve calculating a range of descriptors, such as:

Electronic Properties: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Properties: Molecular volume, surface area, shape indices.

Lipophilicity: Calculated LogP (partition coefficient).

By comparing these calculated descriptors for a series of related carbamate analogues with their measured biological activities, a predictive model can be built. This model helps to understand the key molecular features essential for activity—for instance, whether electron-withdrawing groups, hydrogen bond donors, or a specific molecular shape enhance the desired biological effect. These theoretical studies are crucial for the rational design of new, more potent analogues. rsc.org

Quantitative Structure-Activity Relationships (QSAR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies can help in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are crucial for their biological effects.

In a typical QSAR study for a series of carbamate derivatives, a range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR), are then employed to build a model that correlates these descriptors with the observed biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).

For a series of carbamate-based inhibitors, a 2D-QSAR model might reveal the importance of descriptors like the Connolly accessible area, the energy of the lowest unoccupied molecular orbital (ELUMO), and the percentage of hydrogen atoms. tandfonline.combenthamscience.com A hypothetical QSAR model for a series of fluorinated hydroxyphenylcarbamate analogues might take the following form:

pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)

The reliability of a QSAR model is assessed through various statistical parameters, including the coefficient of determination (R²), the adjusted R² (R²adj), and the cross-validated R² (Q²cv). tandfonline.combenthamscience.com External validation using a test set of compounds further confirms the predictive power of the model. tandfonline.combenthamscience.com

Table 1: Hypothetical QSAR Model Parameters for a Series of Carbamate Analogues

| Parameter | Value | Description |

| R² | 0.85 | Coefficient of determination, indicating a good fit of the model to the data. |

| R²adj | 0.82 | Adjusted R² accounts for the number of descriptors in the model. |

| Q²cv | 0.60 | Cross-validated R², indicating good internal predictive ability. |

| R²Test set | 0.83 | R² for the external test set, indicating good external predictive power. |

The insights gained from such a QSAR model can guide the design of new analogues of this compound with potentially enhanced activity. For instance, if the model indicates that a lower ELUMO is beneficial for activity, modifications that introduce electron-withdrawing groups could be explored.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com This technique is instrumental in understanding the binding mode of a compound and the specific interactions that stabilize the ligand-protein complex. For this compound, molecular docking simulations can provide insights into its potential binding to a target protein, such as acetylcholinesterase (AChE), a common target for carbamate inhibitors. nih.govnih.gov

The docking process involves placing the ligand in the active site of the protein and evaluating different binding poses using a scoring function. The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site.

In the case of this compound, the following interactions with a hypothetical protein target could be anticipated:

Hydrogen Bonding: The hydroxyl (-OH) group and the carbamate (-NHCOO-) moiety can act as hydrogen bond donors and acceptors, forming interactions with polar residues in the active site.

Hydrophobic Interactions: The tert-butyl group and the phenyl ring can engage in hydrophobic interactions with nonpolar residues.

Halogen Bonding: The fluorine atom can potentially form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound and Analogues

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | Tyr121, Trp279, Ser200 |

| Analogue with -Cl instead of -F | -8.2 | Tyr121, Trp279, Ser200 |

| Analogue without -OH group | -7.1 | Tyr121, Trp279 |

| Analogue with methyl instead of tert-butyl | -7.8 | Tyr121, Trp279, Ser200 |

The docking poses of high-scoring compounds can be further analyzed to understand the structure-activity relationships at a molecular level. For instance, the orientation of the fluoro and hydroxyl groups on the phenyl ring can significantly influence the binding affinity and selectivity. The presence of the bulky tert-butyl group can also play a crucial role in occupying a specific hydrophobic pocket within the active site.

Molecular dynamics (MD) simulations can be employed to further investigate the stability of the docked ligand-protein complex over time. mdpi.com These simulations provide a dynamic view of the interactions and can help to confirm the binding mode predicted by molecular docking.

Applications in Chemical Biology and Advanced Medicinal Chemistry Design

Conceptual Design and Synthesis of Biological Target Modulators

The design of novel therapeutics often relies on the use of well-defined chemical scaffolds that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate is an exemplar of such a scaffold, providing a foundation for the synthesis of a diverse range of biologically active agents.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: The carbamate (B1207046) functional group is a well-established pharmacophore for the irreversible inhibition of serine hydrolases like Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. O-aryl carbamates can act as substrate-like inhibitors, carbamylating the active site serine residue (Ser241) of FAAH. The 3-fluoro-4-hydroxyphenyl moiety of the title compound provides the necessary activated O-aryl leaving group for this reaction. Modification of the carbamate nitrogen with different substituents allows for the fine-tuning of inhibitory potency and selectivity. While direct synthesis from the title compound is conceptual, related O-biphenyl-3-yl carbamates have demonstrated potent and peripherally restricted FAAH inhibition, highlighting the utility of this chemical class in developing analgesics with reduced central nervous system side effects.

Dopamine D3 Receptor (D3R) Ligand Binding: The dopamine D3 receptor (D3R) is a significant target for therapeutics aimed at treating neuropsychiatric disorders. The development of selective D3R ligands is a key objective in medicinal chemistry. The 3-fluoro-4-hydroxyphenyl scaffold is a valuable component in the synthesis of such ligands. After deprotection of the Boc group, the resulting 3-fluoro-4-aminophenol can be incorporated into more complex molecules, such as N-(3-fluoro-4-hydroxyphenyl)aryl carboxamides. The fluorine atom can be critical for achieving high selectivity over the closely related D2 receptor. For instance, selective D3R ligands have been synthesized where the carboxamide linker plays a crucial role in conferring D3R selectivity.

Table 1: D3 Receptor Binding Affinities of Representative Ligands

| Compound | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| 8d | 0.17 | >1000 | >5882 |

| 8j | 0.24 | >1000 | >4167 |

This table presents data for selective dopamine D3 receptor ligands containing related structural motifs, illustrating the potential of the scaffold.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation: CFTR modulators are crucial for the treatment of cystic fibrosis. The potentiator molecule Ivacaftor, for example, contains an N-(2,4-di-tert-butyl-5-hydroxyphenyl) moiety. This highlights the importance of substituted hydroxyphenyl groups for activity. The this compound scaffold provides a structurally related starting point for the synthesis of novel CFTR modulators. The Boc-protected amine allows for coupling with various heterocyclic cores, while the fluoro-hydroxyphenyl portion can engage in key hydrogen bonding and other interactions within the CFTR protein's binding site.

Chemical probes are essential tools for studying cellular pathways and validating drug targets. The structure of this compound is well-suited for the generation of such probes. The phenolic hydroxyl or the amine (after deprotection) can serve as an attachment point for reporter tags such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin). By incorporating this scaffold into a molecule with known biological activity, researchers can create probes to visualize the subcellular localization of a target protein, identify binding partners, or quantify target engagement in living cells.

Integration into Targeted Protein Degradation (PROTAC) Architectures

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The design of a PROTAC involves three key components: a warhead that binds the target protein, a ligand for an E3 ligase (e.g., Cereblon or VHL), and a linker connecting the two.

The this compound scaffold is an ideal starting material for synthesizing the warhead component of a PROTAC. The Boc-protected amine provides a convenient point for attaching a linker after the core warhead structure has been elaborated. Fluorine substitution is known to be beneficial in medicinal chemistry, often increasing binding affinity and metabolic stability. Studies on novel benzamide-type Cereblon binders have shown that fluorinated derivatives can exhibit increased binding affinity, making fluorinated scaffolds like this one particularly attractive for PROTAC design.

Contribution to the Design of Photosensitive Chemical Tools and Bioconjugates

The presence of a fluorine atom makes this compound an excellent precursor for the synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. By replacing the stable ¹⁹F atom with the positron-emitting isotope ¹⁸F, molecules derived from this scaffold can be transformed into PET ligands.

This approach is particularly valuable for neuropharmacology. For example, the development of an ¹⁸F-labeled selective D3 receptor ligand would enable researchers to study receptor density and occupancy in the brain, aiding in the diagnosis of disease and the development of new drugs. The synthesis of such a radioligand would involve nucleophilic aromatic substitution on a suitable precursor derived from the title compound.

Emerging Roles in Inflammation and Angiogenesis Research via Chemical Modification

Chronic inflammation is implicated in numerous diseases, making the development of novel anti-inflammatory agents a high priority. The phenylcarbamate scaffold is a promising starting point for this endeavor. Research has shown that derivatives of tert-butyl (substituted benzamido)phenylcarbamate possess significant in vivo anti-inflammatory activity.

In a representative study, compounds were synthesized by coupling a deprotected aminophenylcarbamate with various carboxylic acids. The resulting amides were evaluated for their ability to reduce carrageenan-induced rat paw edema. Several derivatives exhibited anti-inflammatory effects comparable or superior to the standard drug indomethacin. The 3-fluoro-4-hydroxyphenyl scaffold offers an opportunity to build upon these findings, with the fluorine atom potentially enhancing the compound's pharmacokinetic profile or binding interactions with inflammatory targets like cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Representative Phenylcarbamate Derivatives

| Compound | % Inhibition of Paw Edema (after 12h) |

|---|---|

| 4a (4-fluoro substitution) | 54.13 |

| 4i (indole moiety) | 54.24 |

| Indomethacin (Standard) | 54.34 |

This table shows the anti-inflammatory activity of derivatives of a related phenylcarbamate scaffold, demonstrating the potential of this chemical class.

While direct studies on angiogenesis are less common, the modulation of inflammatory pathways often has downstream effects on the formation of new blood vessels. Therefore, chemical modifications of the this compound scaffold could yield compounds with dual anti-inflammatory and anti-angiogenic properties, which would be valuable for cancer and ophthalmology research.

Future Perspectives and Emerging Research Avenues

Exploration of Sustainable and Green Synthetic Routes

The synthesis of carbamates, including tert-Butyl (3-fluoro-4-hydroxyphenyl)carbamate, has traditionally relied on methods that can be environmentally taxing. Future research will increasingly focus on developing more sustainable and green synthetic alternatives.

Key areas of exploration include:

CO2 as a C1 Source: The use of carbon dioxide as a renewable, non-toxic, and abundant C1 source is a highly attractive alternative to phosgene-based methodologies for carbamate (B1207046) synthesis. nih.gov Research into catalytic systems that can efficiently incorporate CO2 into the synthesis of aromatic carbamates under mild conditions is a significant future direction. chemistryviews.org For instance, processes utilizing polymer-supported bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate the reaction of amines, alkyl halides, and CO2 at atmospheric pressure and room temperature, offering a recyclable and purification-friendly approach. chemistryviews.org

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and efficiency over traditional batch methods. beilstein-journals.orgnih.gov The synthesis of carbamates can be achieved in flow reactors, which allows for precise control over reaction parameters and can minimize reaction times and waste generation. nih.govacs.org Coupling flow synthesis with biocatalysis, for example, using immobilized enzymes to facilitate key steps or remove impurities, represents a promising green chemistry approach. beilstein-journals.orgnih.gov

Biocatalysis: The use of enzymes in the synthesis of carbamates is an emerging green methodology. Enzymes can offer high selectivity and operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents.

Catalyst-Free and Solvent-Free Conditions: The development of synthetic protocols that eliminate the need for catalysts and organic solvents is a primary goal of green chemistry. derpharmachemica.com For example, methods for the N-tert-butoxycarbonylation of amines using Boc2O under solvent-free conditions with recyclable heterogeneous acid catalysts like Amberlite-IR 120 have been reported and could be adapted. derpharmachemica.com Another approach involves the direct transformation of Boc-protected amines into carbamates using a simple base like lithium tert-butoxide, avoiding hazardous reagents and metal catalysts. rsc.orgresearchgate.net

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |

| Carbon Dioxide (CO2) Utilization | Utilizes a renewable feedstock, avoids toxic phosgene (B1210022) derivatives. nih.govchemistryviews.org |

| Continuous Flow Synthesis | Improved safety, scalability, and reduced reaction times. beilstein-journals.orgnih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. beilstein-journals.org |

| Solvent-Free Reactions | Minimizes environmental impact and simplifies product purification. derpharmachemica.com |

Development of Novel Derivatization and Scaffold Construction Methodologies

The core structure of this compound is an ideal starting point for the creation of diverse molecular architectures for drug discovery.

Scaffold Hopping: This strategy involves modifying the central core of a molecule to generate novel chemotypes while retaining biological activity. nih.gov The 3-fluoro-4-hydroxyphenyl carbamate moiety can serve as a pharmacophore, and the phenyl ring can be replaced with various heterocyclic systems to explore new chemical space and improve properties like metabolic stability. unica.itrsc.orgblogspot.com

Derivatization of Functional Groups: The hydroxyl and the Boc-protected amine groups are amenable to a wide range of chemical transformations. The hydroxyl group can be alkylated, acylated, or used in cross-coupling reactions to introduce new substituents. The Boc group can be removed to liberate the amine, which can then be functionalized through acylation, sulfonylation, or reductive amination to build a library of analogs. Fluorinated acyl derivatives, for instance, can enhance volatility and detectability in analytical methods like GC-MS. jfda-online.com

Bioorthogonal Chemistry: The introduction of bioorthogonal handles, such as azides or alkynes, would allow for the specific chemical labeling of derivatives in complex biological systems. wikipedia.org These reactions proceed with high selectivity and are inert to biological functionalities, enabling applications in live-cell imaging and proteomics. nih.govresearchgate.netwebsite-files.com

| Derivatization Strategy | Potential Application |

| Scaffold Hopping | Generation of novel intellectual property, improvement of ADME properties. nih.gov |

| Hydroxyl Group Modification | Introduction of diversity, modulation of solubility and electronic properties. |

| Amine Functionalization (post-Boc removal) | Construction of amide, sulfonamide, and urea (B33335) libraries for SAR studies. |

| Bioorthogonal Handle Installation | Enabling targeted labeling in biological systems for mechanism-of-action studies. wikipedia.org |

Expansion into New Areas of Chemical Biology and Diagnostics

The fluorinated phenol (B47542) motif within this compound presents opportunities for the development of novel chemical probes and diagnostic tools.

Fluorescent Probes: Aminophenol derivatives are precursors to various fluorescent dyes. nih.govresearchgate.net The 3-fluoro-4-hydroxyphenylamine core (after deprotection) could be incorporated into fluorophores to create probes for detecting specific analytes or monitoring biological processes. The fluorine atom can modulate the photophysical properties of the dye, such as pKa, quantum yield, and photostability. nih.gov The design of such probes often involves modulating processes like photoinduced electron transfer (PeT) or Förster resonance energy transfer (FRET). nih.gov

PET Imaging Agents: The introduction of fluorine-18, a positron-emitting isotope, is a key strategy in the development of radiotracers for Positron Emission Tomography (PET). nih.gov Methodologies for the late-stage radiofluorination of aromatic rings are of high interest, and developing routes to label the this compound core with 18F could lead to new imaging agents for various disease targets.

Chemical Probes for Target Identification: Derivatives of this compound can be designed as chemical probes to identify and study protein targets. For instance, incorporating reactive groups like sulfonyl fluorides or fluorosulfates can lead to covalent probes that irreversibly bind to their target proteins, facilitating their identification and validation. acs.orgclaremont.edu

High-Throughput Synthesis and Screening Library Development utilizing the Core Moiety

The structure of this compound is well-suited for its use as a building block in combinatorial chemistry to generate large libraries of compounds for high-throughput screening (HTS).

Combinatorial Chemistry: Using the deprotected 4-amino-2-fluorophenol (B116865) as a scaffold, combinatorial libraries can be synthesized by reacting the amine and hydroxyl groups with a diverse set of building blocks in a systematic manner. nih.govajrconline.org This allows for the rapid generation of thousands of compounds to explore structure-activity relationships.

DNA-Encoded Libraries (DELs): DEL technology enables the synthesis and screening of libraries containing billions of unique compounds. arxiv.orgdecltechnology.comnamiki-s.co.jp The this compound core can be incorporated into DEL synthesis, where each modification is recorded by a unique DNA tag. nih.govchemrxiv.org This allows for the efficient screening of vast chemical space to identify novel hits against a wide range of biological targets.

Fragment-Based Drug Discovery (FBDD): The core moiety itself, or simple derivatives, can be used as fragments in FBDD campaigns. These low-molecular-weight fragments can be screened for weak binding to a target protein, and hits can then be elaborated or linked together to generate more potent lead compounds.

| Library Technology | Key Features and Application |

| Parallel Synthesis | Rapid generation of focused libraries for lead optimization. |

| DNA-Encoded Libraries (DEL) | Synthesis and screening of billions of compounds for hit identification. arxiv.orgnamiki-s.co.jp |

| Fragment-Based Screening | Identification of small, efficient binders as starting points for drug design. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate, and how do solvent choices impact yield and purity?

- Methodological Answer : The compound is typically synthesized via carbamate protection of the amine group in 3-fluoro-4-hydroxyaniline using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Solvent selection should prioritize compatibility with Boc-protection reactions. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used due to their ability to stabilize intermediates and enhance reaction homogeneity. However, THF’s low boiling point (~66°C) may require reflux conditions, while DMF’s high boiling point (~153°C) allows for elevated temperatures but complicates post-reaction purification. Always verify solvent compatibility with reagents using computational tools (e.g., Hansen solubility parameters) . Post-synthesis, column chromatography with gradients of ethyl acetate/hexane is recommended for purification, monitored by TLC or HPLC to resolve Boc-deprotection byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For instance, the tert-butyl group exhibits a singlet at ~1.4 ppm in ¹H NMR, while the carbamate carbonyl appears at ~155 ppm in ¹³C NMR. Discrepancies in fluorine chemical shifts may arise from solvent polarity or hydrogen bonding; replicate experiments in deuterated DMSO or CDCl₃ can clarify such issues. Mass spectrometry (HRMS or ESI-MS) should confirm the molecular ion peak ([M+H]⁺ or [M+Na]⁺). If IR spectroscopy shows unexpected carbonyl stretches (e.g., ~1700 cm⁻¹ for Boc groups), cross-validate with X-ray crystallography or computational vibrational frequency analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the reactivity and stability of this compound under varying reaction conditions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, identifying nucleophilic/electrophilic sites. For example, the fluorine atom’s electron-withdrawing effect on the aromatic ring can be quantified via Mulliken charges, guiding predictions of regioselectivity in further functionalization. Transition state analysis can assess Boc-group stability under acidic or thermal conditions. Pair these models with experimental kinetic studies (e.g., variable-temperature NMR) to validate computational predictions. Software like Gaussian or ORCA, combined with cheminformatics platforms, enables automated reaction pathway exploration .

Q. What strategies are recommended for resolving contradictory data in reaction optimization studies involving this compound?

- Methodological Answer : Contradictions in yield or purity data often stem from unaccounted variables like trace moisture or oxygen. Implement design of experiments (DoE) frameworks to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading). Use statistical tools (ANOVA, Pareto charts) to identify significant factors. For example, if Boc-deprotection occurs unexpectedly during coupling reactions, conduct in-situ FTIR to monitor carbamate stability. Cross-reference with literature on analogous compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) to identify shared degradation pathways .

Q. How should researchers address the lack of ecological toxicity data for this compound in environmental risk assessments?

- Methodological Answer : In absence of experimental ecotoxicity data (e.g., LC50 for aquatic organisms), employ predictive models like ECOSAR or EPI Suite to estimate acute/chronic toxicity based on structural analogs. For soil mobility, calculate log Kow (octanol-water partition coefficient) via HPLC retention times or software predictions. If bioaccumulation potential is suspected, conduct in vitro assays with hepatic microsomes to assess metabolic stability. Always adhere to disposal protocols for "special waste" as per regional regulations, including incineration with scrubbing systems to mitigate NOx/CO emissions .

Methodological Best Practices

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling tert-butyl carbamates, as decomposition may release toxic gases (e.g., carbon monoxide) .